(3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid

Catalog No.
S861430
CAS No.
957120-47-7
M.F
C12H15BClNO3
M. Wt
267.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic ...

CAS Number

957120-47-7

Product Name

(3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid

IUPAC Name

[3-chloro-5-(piperidine-1-carbonyl)phenyl]boronic acid

Molecular Formula

C12H15BClNO3

Molecular Weight

267.52 g/mol

InChI

InChI=1S/C12H15BClNO3/c14-11-7-9(6-10(8-11)13(17)18)12(16)15-4-2-1-3-5-15/h6-8,17-18H,1-5H2

InChI Key

YDTRQMGRXMDOJG-UHFFFAOYSA-N

SMILES

B(C1=CC(=CC(=C1)Cl)C(=O)N2CCCCC2)(O)O

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)C(=O)N2CCCCC2)(O)O

(3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid, with the chemical formula C₁₂H₁₅BClNO₃ and CAS number 957120-47-7, is a boronic acid derivative characterized by the presence of a piperidine carbonyl group and a chlorine atom on the aromatic ring. This compound appears as a solid at room temperature and has a molecular weight of approximately 267.52 g/mol. It is typically stored under inert atmosphere conditions at room temperature and has a melting point range of 142–145 °C .

As mentioned previously, the primary application of (3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid is likely in Suzuki-Miyaura couplings. In this reaction, the boronic acid moiety acts as a nucleophile, attacking the electrophilic carbon of the halide substrate and forming a new carbon-carbon bond through the palladium-catalyzed mechanism [].

  • Boronic Acid

    Boronic acids are a class of organic compounds known for their ability to participate in Suzuki-Miyaura couplings []. This reaction is a cornerstone of organic synthesis, allowing the formation of carbon-carbon bonds between a boronic acid and a halide or triflate. (3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid could potentially serve as a building block in the synthesis of complex organic molecules with desired properties.

  • Chlorine Substituent

    The presence of a chlorine atom at the 3rd position of the phenyl ring can act as a reactive site for further functionalization. Depending on the reaction conditions, the chlorine can be replaced with other functional groups, allowing for diversification of the molecule's properties [].

  • Piperidine-1-carbonyl Moiety

    The piperidine-1-carbonyl group introduces a nitrogen atom and a carbonyl group into the molecule. This can be beneficial for several reasons:

    • Hydrogen Bonding: The carbonyl group can participate in hydrogen bonding interactions, potentially influencing the molecule's solubility, binding properties, and conformation [].
    • Bioisosterism: The piperidine ring mimics the structure of certain biological molecules. This can be advantageous in drug discovery, where (3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid could serve as a starting point for developing new drugs with improved potency or selectivity [].
, particularly those involving nucleophilic substitution and coupling reactions. It can react with alcohols to form esters and is often utilized in Suzuki coupling reactions, where it reacts with aryl halides to form biaryl compounds. The presence of the piperidine moiety may also influence its reactivity, potentially allowing for further functionalization under specific conditions.

The synthesis of (3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid typically involves several steps:

  • Preparation of the Boronic Acid: A suitable boron source is reacted with an appropriate aryl halide.
  • Formation of the Piperidine Carbonyl: The piperidine derivative can be synthesized separately and then introduced into the reaction mixture.
  • Coupling Reaction: The two components are coupled under conditions that promote the formation of the desired boronic acid.

Specific synthetic routes may vary based on available starting materials and desired purity levels.

(3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid is primarily used in research settings, particularly in organic synthesis and medicinal chemistry. Its applications include:

  • Suzuki Coupling Reactions: It serves as a coupling partner for synthesizing complex organic molecules.
  • Drug Development: Potential use as an intermediate in the synthesis of pharmaceuticals due to its unique structural features.
  • Biochemical Studies: Investigating interactions with biomolecules owing to its reactivity with diols.

Several compounds share structural characteristics with (3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid, including other boronic acids and derivatives:

Compound NameMolecular FormulaUnique Features
3-Chloro-4-fluorophenylboronic acidC₁₂H₁₂BClFNO₃Contains fluorine instead of piperidine
4-Bromo-2-methylphenylboronic acidC₉H₉BBrO₂Bromine substitution on aromatic ring
3-Pyridin-4-ylboronic acidC₇H₈BNO₂Contains a pyridine ring instead

These compounds are notable for their varying substituents on the aromatic ring and different heterocycles, which can influence their reactivity and biological activity. The unique combination of a piperidine carbonyl group and chlorine atom in (3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid sets it apart from these similar compounds, potentially imparting distinct properties that could be advantageous in specific applications.

Wikipedia

[3-Chloro-5-(piperidine-1-carbonyl)phenyl]boronic acid

Dates

Modify: 2023-08-16

Explore Compound Types